molecular formula C17H16BrN5OS B3610618 N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577988-91-1

N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3610618
CAS No.: 577988-91-1
M. Wt: 418.3 g/mol
InChI Key: ZTWORSTZEYJLFV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group, an ethyl group at position 4, and a sulfanyl-linked acetamide moiety bearing a 3-bromophenyl substituent. This compound belongs to a class of molecules extensively studied for their modulation of insect odorant receptor co-receptors (Orco), which are critical for olfactory signal transduction in insects . Its structural analogs, such as VUAA-1 and OLC-12, are well-characterized Orco agonists or antagonists, making these compounds valuable tools in entomological research and pest control development .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5OS/c1-2-23-16(12-6-8-19-9-7-12)21-22-17(23)25-11-15(24)20-14-5-3-4-13(18)10-14/h3-10H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWORSTZEYJLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577988-91-1
Record name N-(3-BR-PH)-2-((4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route starts with the bromination of aniline to form 3-bromoaniline. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to yield N-(3-bromophenyl)acetamide. The final step involves the formation of the triazole ring through a cyclization reaction with 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in diverse reactions due to its functional groups:

Nucleophilic Substitution

The sulfanyl (-S-) group undergoes substitution with electrophiles under basic or acidic conditions. For example:
Triazole-SH+ElectrophileTriazole-SR\text{Triazole-SH} + \text{Electrophile} \rightarrow \text{Triazole-SR}
Conditions: Alkaline media (e.g., K₂CO₃ in DMF) .

Acylation Reactions

The acetamide group reacts with nucleophiles (e.g., amines) to form amide derivatives:
R-CO-NH₂ + NuR-CO-Nu\text{R-CO-NH₂ + Nu}^{-} \rightarrow \text{R-CO-Nu}
Typically employs deprotonation agents like sodium hydride.

Hydrolysis

The amide bond can hydrolyze under acidic or basic conditions to form carboxylic acids:
R-CO-NH₂ + H₃O⁺R-COOH\text{R-CO-NH₂ + H₃O⁺} \rightarrow \text{R-COOH}

Reaction Optimization

Key factors influencing reaction efficiency:

ParameterImpactOptimal Conditions
SolventSolubilityDichloromethane or DMF
TemperatureReaction rateReflux (methanol) or room temperature
CatalystsReaction rateSodium hydride (deprotonation)

Ultrasound-assisted methods have been shown to enhance yields and reduce reaction times compared to conventional heating.

Analytical Monitoring

  • TLC : Tracks reaction progress by detecting intermediate/product spots.

  • HPLC : Assesses purity and stability over time.

  • 1H NMR : Confirms structural integrity (e.g., aromatic proton shifts in DMSO-d₆) .

Structural Reactivity

The triazole core and sulfanyl group enable interactions with biological targets, including enzymes and receptors. Modifications to substituents (e.g., bromine on phenyl rings) alter reactivity and selectivity.

Research Findings

  • Synthesis Yield : Reported yields for similar triazole derivatives range from 57% to 61% under optimized conditions .

  • Stability : The compound’s stability is monitored via HPLC under accelerated conditions.

This compound’s reactivity profile makes it a valuable candidate for medicinal chemistry applications, particularly in drug design targeting enzyme systems.

Scientific Research Applications

N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and bromophenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological activity and chemical properties of N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be contextualized through comparison with structurally related compounds. Key differences in substituents and their impacts on function are summarized below:

Key Observations:

Phenyl Substituents :

  • Electron-withdrawing groups (e.g., bromo at position 3 in the target compound) may enhance binding affinity or stability compared to alkyl-substituted analogs like VUAA-1 .
  • Bulky substituents (e.g., isopropyl in OLC-12) improve receptor specificity in heterologous expression systems .

Pyridine Position :

  • 4-pyridinyl (target compound, OLC-12) vs. 3-pyridinyl (VUAA-1): Positional isomerism affects agonist/antagonist activity. 4-pyridinyl analogs are more common in agonist designs .

Triazole Substituents :

  • The 4-ethyl group is conserved across most analogs, suggesting its role in maintaining triazole ring conformation for Orco interaction .

Functional Implications

  • Agonist vs. Antagonist Activity: Minor structural changes drastically alter function. For example, OLC-15’s 2-pyridinyl and butylphenyl groups confer antagonism, whereas VUAA-1’s 3-pyridinyl and ethylphenyl groups promote agonism .
  • Species Specificity : VUAA-1 and OLC-12 are cross-species Orco activators, but the target compound’s 3-bromophenyl group may confer unique selectivity .

Biological Activity

N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound belonging to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure includes a triazole ring, which is known for its diverse biological activities including antifungal, antibacterial, and anticancer properties.

Structural Information

The molecular formula of this compound is C17H16BrN5OS. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC17H16BrN5OS
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CN=CC=C3
InChIInChI=1S/C17H16BrN5OS/c1-2...

Biological Activity Overview

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit a range of biological activities:

  • Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines through different mechanisms, including the inhibition of specific kinases involved in cell signaling pathways .
  • Antibacterial Activity : The presence of the triazole ring enhances the antibacterial properties of these compounds. Research indicates that related triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Triazoles are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thus demonstrating effectiveness against various fungal strains .

Case Study 1: Anticancer Potential

A study published in 2020 explored the anticancer potential of various triazole derivatives, including those similar to this compound. The findings revealed that these compounds significantly inhibited the growth of cancer cells in vitro and demonstrated a dose-dependent response .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on the antibacterial efficacy of triazole derivatives, compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntibacterialDisruption of cell wall
AntifungalInhibition of ergosterol synthesis

Q & A

Q. How to assess environmental toxicity and biodegradation potential?

  • Methodology :
  • Microtox assay : Measure luminescence inhibition in Vibrio fischeri.
  • OECD 301F test : Monitor CO2_2 evolution in aqueous media to estimate biodegradability .

Tables for Key Data

Property Value/Method Reference
Molecular Weight456.06 g/mol
LogP (Predicted)3.2 ± 0.3 (ChemAxon)
HPLC Retention Time8.2 min (C18, 70:30 MeOH:H2_2O)
Thermal StabilityDecomposition >250°C (TGA)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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